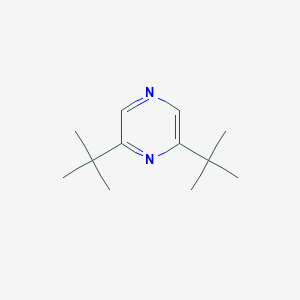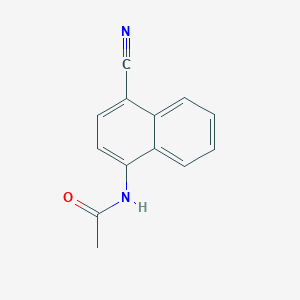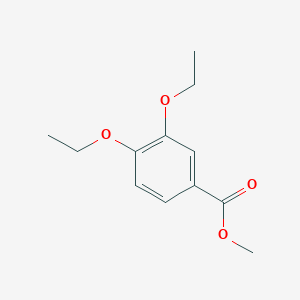
Methyl 3,4-diethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,4-diethoxybenzoate is an organic compound that belongs to the class of benzoate esters. It is commonly used in scientific research as a starting material for the synthesis of various organic compounds. This compound has various applications in the field of organic synthesis, drug discovery, and pharmaceutical research.
Mecanismo De Acción
The mechanism of action of Methyl 3,4-diethoxybenzoate is not well understood. However, it is believed to act by inhibiting certain enzymes or proteins involved in the biological processes. The compound has been shown to possess anti-inflammatory and antitumor properties, which may be attributed to its ability to inhibit certain enzymes or proteins.
Biochemical and Physiological Effects:
Methyl 3,4-diethoxybenzoate has been shown to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory, antitumor, and antimicrobial properties. The compound has also been shown to possess antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Methyl 3,4-diethoxybenzoate in lab experiments include its availability, low cost, and ease of synthesis. However, the compound has certain limitations, including its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on Methyl 3,4-diethoxybenzoate. One direction is to investigate the mechanism of action of the compound in more detail. Another direction is to explore the potential of the compound in the development of new drugs for the treatment of various diseases. Additionally, further research could be conducted to improve the synthesis method of the compound and to investigate its potential in the field of materials science.
Métodos De Síntesis
The synthesis of Methyl 3,4-diethoxybenzoate can be achieved by the reaction of 3,4-diethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an esterification reaction, where the carboxylic acid group of 3,4-diethoxybenzoic acid reacts with the hydroxyl group of methanol, resulting in the formation of Methyl 3,4-diethoxybenzoate. The reaction can be represented as follows:
Aplicaciones Científicas De Investigación
Methyl 3,4-diethoxybenzoate has various applications in the field of scientific research. It is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. The compound has been used in the synthesis of antitumor agents, anti-inflammatory agents, and antimicrobial agents. It has also been used in the synthesis of materials such as liquid crystals and polymers.
Propiedades
Nombre del producto |
Methyl 3,4-diethoxybenzoate |
|---|---|
Fórmula molecular |
C12H16O4 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
methyl 3,4-diethoxybenzoate |
InChI |
InChI=1S/C12H16O4/c1-4-15-10-7-6-9(12(13)14-3)8-11(10)16-5-2/h6-8H,4-5H2,1-3H3 |
Clave InChI |
ILLNPVIYONXHGS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC)OCC |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(=O)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



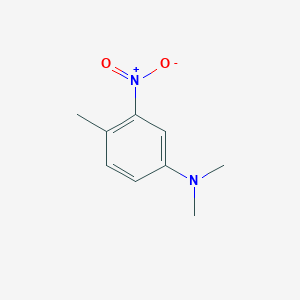
![N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine](/img/structure/B253498.png)

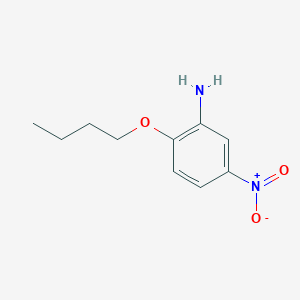
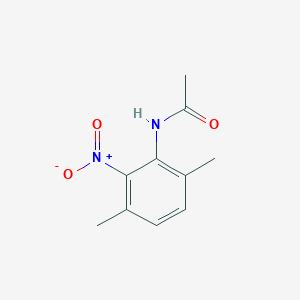
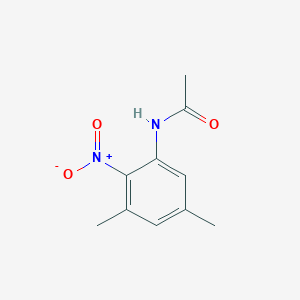
![N-[2-(methylsulfinyl)phenyl]acetamide](/img/structure/B253525.png)

